Cyclohexaneacetamide, N-[(2,4-dimethoxyphenyl)methyl]-2-oxo-

Physicochemical profiling Drug-likeness Permeability prediction

Cyclohexaneacetamide, N-[(2,4-dimethoxyphenyl)methyl]-2-oxo- (CAS 823797-48-4) is a synthetic small-molecule amide with molecular formula C17H23NO4 and molecular weight 305.4 g/mol. The compound features a cyclohexane ring bearing a 2-oxo substituent, an acetamide linker, and a 2,4-dimethoxyphenylmethyl group.

Molecular Formula C17H23NO4
Molecular Weight 305.4 g/mol
CAS No. 823797-48-4
Cat. No. B14208606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexaneacetamide, N-[(2,4-dimethoxyphenyl)methyl]-2-oxo-
CAS823797-48-4
Molecular FormulaC17H23NO4
Molecular Weight305.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)CNC(=O)CC2CCCCC2=O)OC
InChIInChI=1S/C17H23NO4/c1-21-14-8-7-13(16(10-14)22-2)11-18-17(20)9-12-5-3-4-6-15(12)19/h7-8,10,12H,3-6,9,11H2,1-2H3,(H,18,20)
InChIKeyWNQDYFCWVORNSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclohexaneacetamide, N-[(2,4-dimethoxyphenyl)methyl]-2-oxo- (CAS 823797-48-4): Structural and Patent-Based Procurement Profile


Cyclohexaneacetamide, N-[(2,4-dimethoxyphenyl)methyl]-2-oxo- (CAS 823797-48-4) is a synthetic small-molecule amide with molecular formula C17H23NO4 and molecular weight 305.4 g/mol . The compound features a cyclohexane ring bearing a 2-oxo substituent, an acetamide linker, and a 2,4-dimethoxyphenylmethyl group . It is catalogued as a screening compound within patent US10202379, which discloses substituted polycyclic carbamoyl pyridone derivatives with cap-dependent endonuclease inhibitory activity relevant to influenza antiviral development [1]. Its computed physicochemical properties include XLogP3 of 1.7, topological polar surface area of 64.6 Ų, and 4 hydrogen bond acceptors .

Why Generic Substitution of Cyclohexaneacetamide, N-[(2,4-dimethoxyphenyl)methyl]-2-oxo- Fails: Structural Uniqueness and Patent Context


Generic substitution of Cyclohexaneacetamide, N-[(2,4-dimethoxyphenyl)methyl]-2-oxo- with simpler cyclohexaneacetamide analogs is not supported by structural or contextual evidence. The parent scaffold, cyclohexaneacetamide (CAS 1503-87-3, MW 141.21), lacks both the 2-oxo modification on the cyclohexane ring and the 2,4-dimethoxyphenylmethyl substituent, resulting in fundamentally different hydrogen-bonding capacity, lipophilicity, and steric profile . Within the Shionogi patent family (US10202379), this compound is catalogued as a distinct reference example alongside numerous structurally varied analogs evaluated for cap-dependent endonuclease inhibition; substitution with an untested analog would forfeit any structure-activity relationship (SAR) information embedded in this patent-specific scaffold [1]. Furthermore, the 2,4-dimethoxyphenylmethyl group introduces additional π-stacking and hydrogen-bond acceptor potential not present in unsubstituted or mono-methoxy variants, making simple interchange scientifically unjustified without matched comparative data .

Quantitative Differentiation Evidence for Cyclohexaneacetamide, N-[(2,4-dimethoxyphenyl)methyl]-2-oxo- (CAS 823797-48-4) vs. Structural Analogs


Lipophilicity (XLogP3) Differentiation vs. Unsubstituted Cyclohexaneacetamide Scaffold

The target compound exhibits a computed XLogP3 of 1.7, compared to the parent cyclohexaneacetamide scaffold (CAS 1503-87-3) which has a predicted XLogP of approximately 0.8 . This ~0.9 log unit increase reflects the lipophilic contribution of the 2,4-dimethoxyphenylmethyl substituent and the 2-oxo modification on the cyclohexane ring. The higher lipophilicity predicts improved passive membrane permeability, which is relevant for cell-based antiviral assays where intracellular target engagement is required. Note: This is a computed comparison; experimental logP or logD data are not publicly available for the target compound.

Physicochemical profiling Drug-likeness Permeability prediction

Hydrogen Bond Acceptor Capacity Increase vs. Parent Cyclohexaneacetamide

The target compound possesses 4 hydrogen bond acceptor (HBA) atoms versus only 1 HBA for the parent cyclohexaneacetamide (CAS 1503-87-3) . The three additional HBA sites arise from the 2-oxo group on the cyclohexane ring and the two methoxy oxygen atoms on the dimethoxyphenyl ring. This expanded HBA capacity may enable additional target-binding interactions, particularly with polar residues in enzyme active sites such as the influenza cap-dependent endonuclease metal-chelating pocket [1]. This is a structural inference; direct binding data for this specific compound has not been identified in public databases.

Molecular recognition Target engagement Solubility

Patent-Documented Screening Relevance: Influenza Cap-Dependent Endonuclease Context

This compound is enumerated within patent US10202379 as a reference example compound, a family of molecules synthesized and screened for cap-dependent endonuclease inhibitory activity [1]. While the specific IC50 value for this exact compound is not publicly disclosed, the patent demonstrates that compounds within this structural class exhibited cap-dependent endonuclease inhibition, with lead compounds such as baloxavir marboxil (a marketed cap-dependent endonuclease inhibitor) emerging from related medicinal chemistry efforts [2]. The inclusion of this compound as a distinct reference example indicates it was part of the SAR exploration for this target. Procurement of this compound enables direct comparative screening against the patent's disclosed active compounds.

Antiviral drug discovery Influenza Cap-dependent endonuclease inhibition

Topological Polar Surface Area (TPSA) Differentiation vs. Drug-Likeness Benchmarks

The target compound has a computed TPSA of 64.6 Ų , which falls within the favorable range for oral bioavailability (typically <140 Ų for CNS drugs, <90 Ų for optimal intestinal absorption per Veber's rules). In comparison, the unsubstituted cyclohexaneacetamide has a TPSA of approximately 43.1 Ų. The intermediate TPSA of 64.6 Ų reflects a balance between the polarity introduced by the 2-oxo and dimethoxy groups and the lipophilic cyclohexane core. This TPSA value is below the 90 Ų threshold commonly associated with acceptable intestinal absorption, distinguishing it from more polar analogs that may exceed this threshold.

Drug-likeness ADME prediction Oral bioavailability

Recommended Research and Industrial Application Scenarios for Cyclohexaneacetamide, N-[(2,4-dimethoxyphenyl)methyl]-2-oxo- (CAS 823797-48-4)


Influenza Antiviral Drug Discovery: Cap-Dependent Endonuclease Inhibitor Screening

This compound is most appropriately deployed as a reference tool in influenza antiviral screening programs targeting the viral cap-dependent endonuclease. Its presence as a reference example in patent US10202379 provides a documented experimental context. Researchers can use this compound as a structurally defined comparator when evaluating novel cap-dependent endonuclease inhibitors, benchmarking against the patent's disclosed active series. The compound's physicochemical profile (XLogP3 1.7, TPSA 64.6 Ų) supports cell-based assay compatibility.

Structure-Activity Relationship (SAR) Studies on Cyclohexaneacetamide Scaffolds

The compound serves as a valuable SAR probe for investigating the contribution of the 2-oxo modification and 2,4-dimethoxyphenylmethyl substituent to biological activity. Its 4 hydrogen bond acceptor atoms (vs. 1 in the parent scaffold) and elevated lipophilicity (ΔXLogP3 ≈ +0.9 over parent cyclohexaneacetamide) make it a useful intermediate point for exploring how incremental structural changes affect target binding and ADME properties.

Computational Chemistry and Molecular Docking Validation

Given the availability of its 3D structural information (InChI, SMILES) from guidechem and its patent context as a cap-dependent endonuclease screening compound [1], this compound is suitable for use as a validation ligand in molecular docking studies targeting influenza polymerase PA subunit. Its intermediate size (MW 305.4) and balanced polarity make it a practical test case for assessing docking pose reproducibility.

Chemical Library Procurement for Phenotypic Antiviral Screening

For organizations building focused antiviral screening libraries, this compound offers a patent-documented entry point into cap-dependent endonuclease inhibitor chemical space. Its structural features (rotatable bond count: 6, complexity: 385) provide a distinct chemotype compared to the more complex polycyclic carbamoyl pyridone core of the patent's lead compounds, making it useful for scaffold-hopping exercises aimed at identifying novel antiviral chemotypes with improved intellectual property positions.

Quote Request

Request a Quote for Cyclohexaneacetamide, N-[(2,4-dimethoxyphenyl)methyl]-2-oxo-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.